Ethanone, 2-[(3,5-dimethoxyphenyl)amino]-1-(4-hydroxyphenyl)-
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Overview
Description
Ethanone, 2-[(3,5-dimethoxyphenyl)amino]-1-(4-hydroxyphenyl)- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes both methoxy and hydroxy functional groups attached to a phenyl ring, as well as an amino group. Its molecular formula is C16H17NO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[(3,5-dimethoxyphenyl)amino]-1-(4-hydroxyphenyl)- typically involves the reaction of 3,5-dimethoxyaniline with 4-hydroxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[(3,5-dimethoxyphenyl)amino]-1-(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethanone, 2-[(3,5-dimethoxyphenyl)amino]-1-(4-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethanone, 2-[(3,5-dimethoxyphenyl)amino]-1-(4-hydroxyphenyl)- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-: This compound shares a similar structure but lacks the amino group.
Ethanone, 1-(3,4-dimethoxyphenyl)-: This compound has methoxy groups at different positions on the phenyl ring.
Uniqueness
Ethanone, 2-[(3,5-dimethoxyphenyl)amino]-1-(4-hydroxyphenyl)- is unique due to the presence of both methoxy and hydroxy groups, as well as an amino group, which confer distinct chemical and biological properties
Properties
CAS No. |
827024-96-4 |
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Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-(3,5-dimethoxyanilino)-1-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C16H17NO4/c1-20-14-7-12(8-15(9-14)21-2)17-10-16(19)11-3-5-13(18)6-4-11/h3-9,17-18H,10H2,1-2H3 |
InChI Key |
CNSUMSXAZQVFGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC(=O)C2=CC=C(C=C2)O)OC |
Origin of Product |
United States |
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